Quinoxidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

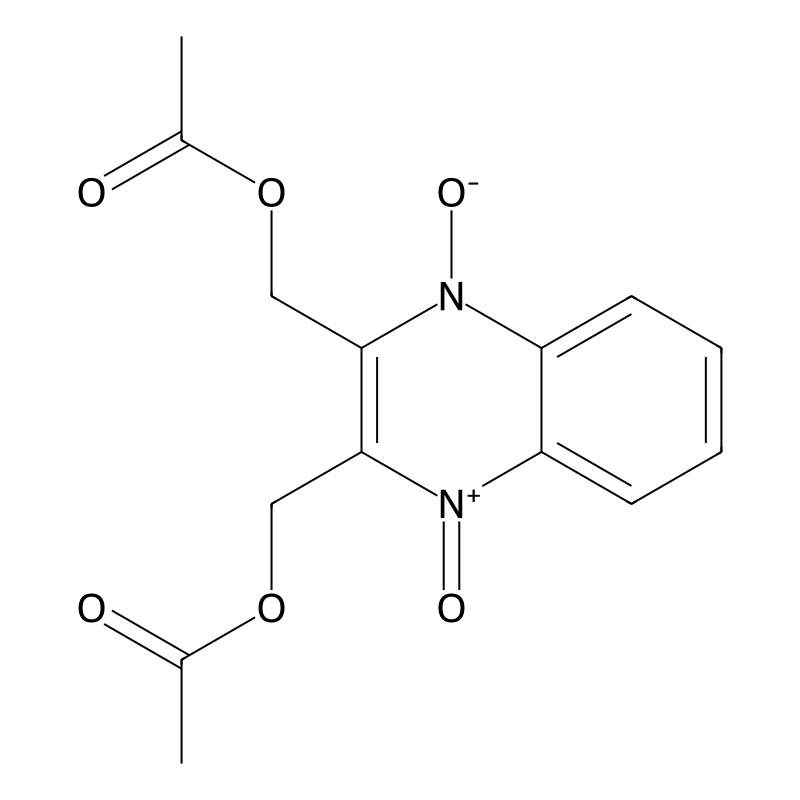

Quinoxidine (CAS 10103-89-6), chemically 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide, is a synthetic heterocyclic N-oxide utilized primarily as a bioreductive prodrug and broad-spectrum antimicrobial precursor [1]. Structurally, it features a quinoxaline core with two N-oxide groups and two acetoxymethyl substituents at the 2,3-positions. In procurement and formulation contexts, this compound is distinguished by its specific lipophilicity and its capacity to undergo selective enzymatic reduction in hypoxic environments, making it a critical intermediate for specialized chemotherapeutic and antimicrobial applications where targeted activation is required [1].

Substituting Quinoxidine with generic quinoxalines or its direct hydroxylated analog, Dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide), fundamentally alters the compound's processability and pharmacokinetic profile [1]. The acetoxymethyl ester groups in Quinoxidine serve as lipophilic masking agents that enhance passive membrane permeability and alter solubility compared to the highly polar Dioxidine [1]. Furthermore, substituting with standard quinoxalines lacking the 1,4-dioxide moiety completely abolishes the hypoxia-selective reduction potential, preventing the targeted generation of cytotoxic radicals and rendering the substitute ineffective for bioreductive applications [1].

Lipophilicity Enhancement via Acetoxymethyl Masking

The acetoxymethyl groups of Quinoxidine significantly increase its lipophilicity compared to its hydroxylated analog, Dioxidine [1]. This structural modification enhances passive diffusion across lipid bilayers, altering its handling in formulation and its cellular uptake kinetics before intracellular esterase activation [1].

| Evidence Dimension | Calculated Partition Coefficient (cLogP) |

| Target Compound Data | Quinoxidine (diacetate): ~1.5 to 2.0 |

| Comparator Or Baseline | Dioxidine (diol): ~-0.5 to 0 |

| Quantified Difference | Approximate 2-log increase in lipophilicity |

| Conditions | Standard octanol-water partition modeling |

Higher lipophilicity improves organic solvent compatibility during synthesis and enhances passive cellular penetration in specialized formulations.

Hypoxia-Selective Reduction Potential

The 1,4-dioxide moiety in Quinoxidine provides a highly positive one-electron reduction potential, enabling selective enzymatic reduction by oxidoreductases under hypoxic conditions [1]. Standard quinoxalines lack this feature and require much lower potentials for reduction, rendering them inert in bioreductive assays [1].

| Evidence Dimension | First One-Electron Reduction Potential (E1) |

| Target Compound Data | Quinoxaline 1,4-dioxides (incl. Quinoxidine): -0.3 V to -0.4 V (vs NHE) |

| Comparator Or Baseline | Standard quinoxalines (des-oxide): < -1.0 V (vs NHE) |

| Quantified Difference | > 0.6 V positive shift in reduction potential |

| Conditions | Cyclic voltammetry in aprotic solvent |

This specific reduction potential is critical for procurement in bioreductive applications, as it allows selective activation by target reductases without triggering generic normoxic toxicity.

Controlled Hydrolytic Conversion to Active Diol

As a diacetate ester, Quinoxidine functions as a stable precursor that undergoes controlled hydrolysis to yield the active diol, Dioxidine [1]. This allows for modulated release rates in aqueous or enzymatic environments, providing a distinct processing advantage over the direct use of the highly polar Dioxidine in sustained-release formulations [1].

| Evidence Dimension | Hydrolytic susceptibility |

| Target Compound Data | Quinoxidine: Undergoes progressive esterase-mediated deacetylation |

| Comparator Or Baseline | Dioxidine: Fully pre-hydrolyzed (active form) |

| Quantified Difference | Provides a tunable release profile vs immediate availability |

| Conditions | Aqueous media with esterase or alkaline conditions |

Procuring the diacetate form allows formulators to leverage prodrug kinetics and improve the stability of the active moiety during initial processing steps.

Bioreductive Prodrug Development

Utilizing the 1,4-dioxide core and optimal reduction potential of Quinoxidine for designing hypoxia-activated chemotherapeutics, where targeted activation is required over generic cytotoxicity [1].

Lipophilic Antimicrobial Formulations

Leveraging the higher LogP of the acetoxymethyl groups for enhanced membrane penetration in topical or specialized antibacterial coatings, compared to using the highly polar Dioxidine [1].

Controlled-Release Precursor Synthesis

Using Quinoxidine as a stable, processable intermediate that enzymatically or chemically hydrolyzes to the active Dioxidine in situ, providing a tunable release profile for sustained applications [1].

XLogP3

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4